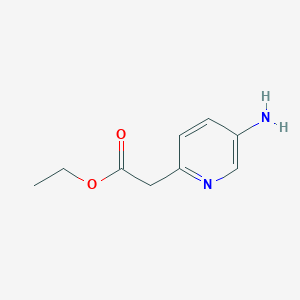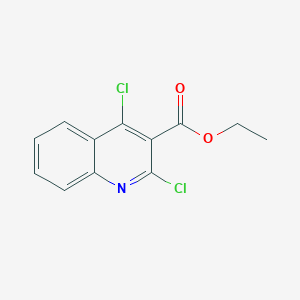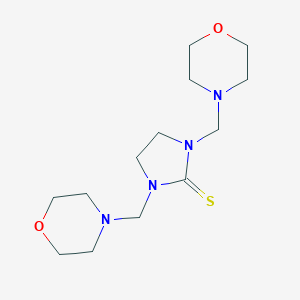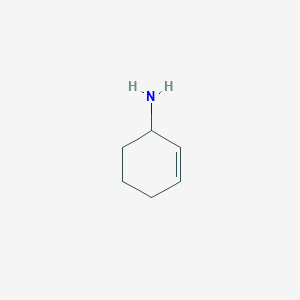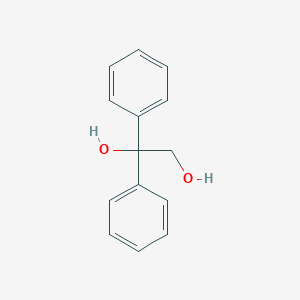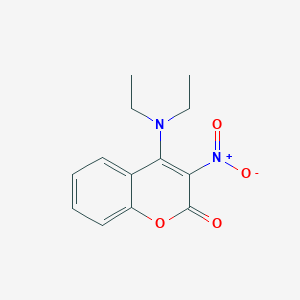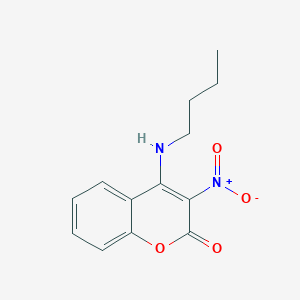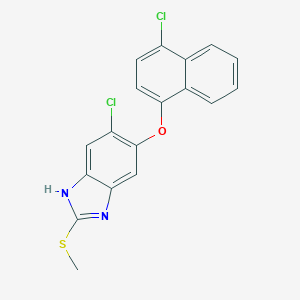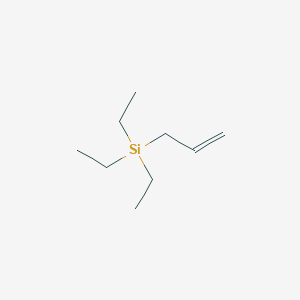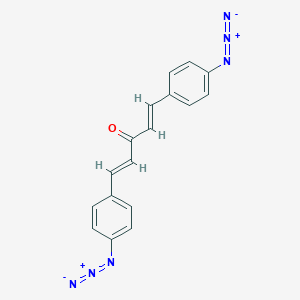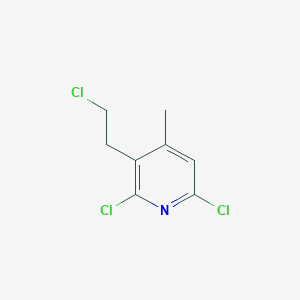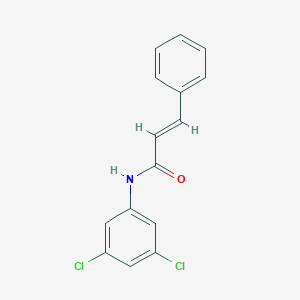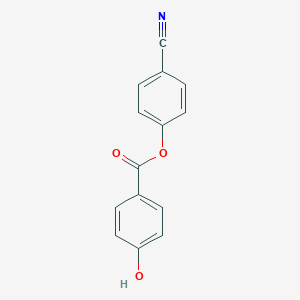![molecular formula C13H16O2S B187035 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene CAS No. 85217-80-7](/img/structure/B187035.png)
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene, also known as MVBS, is an organic compound that belongs to the class of sulfones. It has been used in scientific research for its potential biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene is not fully understood. However, it has been suggested that 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene may exert its biological and pharmacological effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent biological and pharmacological activities. However, there are also some limitations associated with the use of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene in lab experiments. For example, it may have limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene. One area of research could focus on the development of new synthetic methods for 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene that are more efficient and scalable. Another area of research could focus on the identification of the molecular targets of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene and the elucidation of its mechanism of action. Additionally, further studies could investigate the potential use of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Méthodes De Synthèse
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene can be synthesized by the reaction of 1-methyl-4-bromo-benzene with butenyl vinyl sulfone in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, which results in the formation of 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene.
Applications De Recherche Scientifique
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has been used in scientific research for its potential biological and pharmacological properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
85217-80-7 |
|---|---|
Nom du produit |
1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene |
Formule moléculaire |
C13H16O2S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
1-hexa-1,5-dien-3-ylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-4-6-12(5-2)16(14,15)13-9-7-11(3)8-10-13/h4-5,7-10,12H,1-2,6H2,3H3 |
Clé InChI |
RVILKSXCLSXCRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)C=C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



